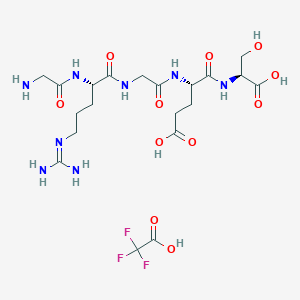

GRGES, G-R-G-E-S Trifluoroacetate

Overview

Description

GRGES, G-R-G-E-S Trifluoroacetate is a chemical compound with the molecular formula C20H33F3N8O11 . It’s a remarkable compound utilized in scientific research, offering vast possibilities in various fields, from pharmaceuticals to material science.

Molecular Structure Analysis

The molecular weight of GRGES, G-R-G-E-S Trifluoroacetate is 618.5 g/mol . The IUPAC name is (4S)-4-[[2-[[ (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[ (1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid .Physical And Chemical Properties Analysis

GRGES, G-R-G-E-S Trifluoroacetate has a molecular weight of 618.5 g/mol . It has 11 hydrogen bond donors and 16 hydrogen bond acceptors . The compound also has 17 rotatable bonds .Mechanism of Action

Target of Action

GRGES, a peptide composed of five amino acids (Glycine-Arginine-Glycine-Glutamic acid-Serine), primarily targets integrins . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM) .

Mode of Action

The original RGD sequence (Arginine-Glycine-Aspartic acid) is a widely studied cell adhesion motif that promotes the adhesion of various cell types to the ECM . By replacing the Aspartic acid (D) in the RGD sequence with Glutamic acid (E), the chemical properties and potential biological activity of the sequence are altered . This change reduces the peptide’s affinity for integrins, thereby decreasing its potency in cell adhesion .

Biochemical Pathways

The interaction of GRGES with cell surface receptors can help elucidate the impact of different amino acids on peptide-receptor interactions, enhancing our understanding of peptide-dependent signaling pathways . The replacement of D with E in the RGD sequence can provide insights into the specific mechanisms of cell interactions with the ECM .

Result of Action

The primary molecular and cellular effect of GRGES action is the modulation of cell adhesion . By altering the affinity of the peptide for integrins, GRGES can influence the adhesion of cells to the ECM, which can affect various cellular behaviors, including migration and signal transduction .

Action Environment

The action, efficacy, and stability of GRGES can be influenced by various environmental factors. For instance, the peptide’s stability could be affected by factors such as pH and temperature. Additionally, the presence of other competing ligands in the environment could influence the peptide’s efficacy by competing for the same integrin receptors .

properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N8O9.C2HF3O2/c19-6-12(28)24-9(2-1-5-22-18(20)21)15(32)23-7-13(29)25-10(3-4-14(30)31)16(33)26-11(8-27)17(34)35;3-2(4,5)1(6)7/h9-11,27H,1-8,19H2,(H,23,32)(H,24,28)(H,25,29)(H,26,33)(H,30,31)(H,34,35)(H4,20,21,22);(H,6,7)/t9-,10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWYIGHUMXRTPF-AELSBENASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33F3N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GRGES, G-R-G-E-S Trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1449890.png)

![(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1449891.png)

![6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B1449892.png)

![6-Boc-1-amino-6-azaspiro[3.5]nonane](/img/structure/B1449900.png)

![5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1449904.png)

![5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1449909.png)